7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to theophylline, a well-known bronchodilator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline with 2-chloroethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the purine nitrogen.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an adenosine receptor antagonist, which could have implications in the treatment of various diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Pharmacology: Research is ongoing to explore the compound’s effects on different biological pathways and its potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study purine metabolism and its role in cellular processes.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. As an adenosine receptor antagonist, the compound binds to these receptors and inhibits their activity. This can lead to various physiological effects, such as bronchodilation and increased alertness. The molecular targets include the A1, A2A, A2B, and A3 adenosine receptors, which are involved in regulating various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Caffeine: A stimulant that also acts as an adenosine receptor antagonist.
Aminophylline: A compound similar to theophylline, used in the treatment of asthma and COPD.
Uniqueness
7-(2-chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike theophylline and caffeine, the presence of the 2-chloroethyl group allows for additional chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
7-(2-chloroethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-12-6-5(7(14)11-8(12)15)13(3-2-9)4-10-6/h4H,2-3H2,1H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVELTQAHMSSWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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